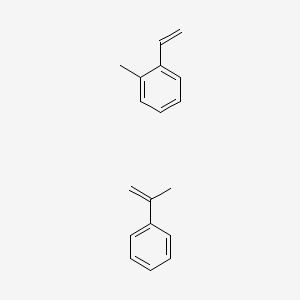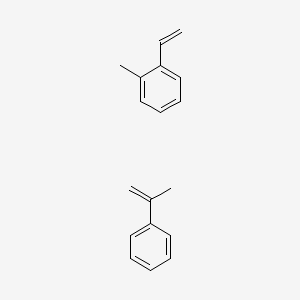
Poly(vinyltoluene-co-alpha-methylstyrene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer composed of vinyltoluene and alpha-methylstyrene monomers. This compound is known for its excellent adhesive properties and compatibility with various polymers, making it a valuable additive in paints, lacquers, and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(vinyltoluene-co-alpha-methylstyrene) is typically synthesized through free radical polymerization. The process involves the polymerization of vinyltoluene and alpha-methylstyrene in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the polymerization is conducted in a solvent, such as toluene or xylene, to control the viscosity of the reaction mixture. The reaction temperature is maintained between 60°C and 80°C to ensure optimal polymerization rates. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Poly(vinyltoluene-co-alpha-methylstyrene) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the polymer, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Poly(vinyltoluene-co-alpha-methylstyrene) has a wide range of applications in scientific research:
Chemistry: Used as a matrix material in chromatography and as a standard in gel permeation chromatography.
Biology: Employed in the development of biosensors and as a component in bio-compatible coatings.
Medicine: Investigated for use in drug delivery systems and as a material for medical implants.
Industry: Utilized as an additive in paints, adhesives, and coatings to enhance their properties.
Wirkmechanismus
The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) primarily involves its interaction with other polymers and substrates. The copolymer’s adhesive properties are attributed to the presence of aromatic rings and alkyl groups, which facilitate strong intermolecular interactions. These interactions enhance the adhesion and compatibility of the copolymer with various materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(vinyltoluene): A homopolymer of vinyltoluene with similar adhesive properties but lower thermal stability.
Poly(alpha-methylstyrene): A homopolymer of alpha-methylstyrene known for its high glass transition temperature and rigidity.
Poly(styrene-co-alpha-methylstyrene): A copolymer with similar properties but different monomer ratios, affecting its mechanical and thermal properties.
Uniqueness
Poly(vinyltoluene-co-alpha-methylstyrene) stands out due to its balanced combination of adhesive properties, thermal stability, and compatibility with various polymers. This makes it a versatile material for a wide range of applications .
Eigenschaften
CAS-Nummer |
9017-27-0 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |
InChI-Schlüssel |
OSBCHXNIHVRZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |
Verwandte CAS-Nummern |
9017-27-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


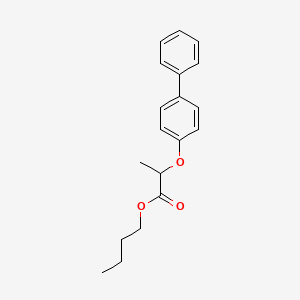
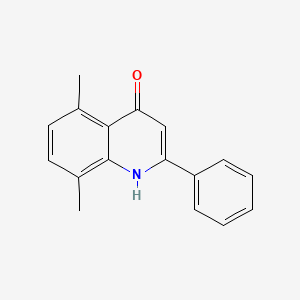
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
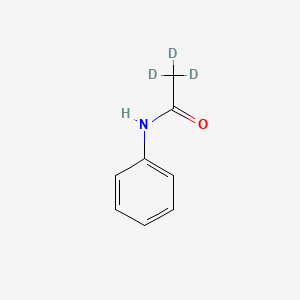
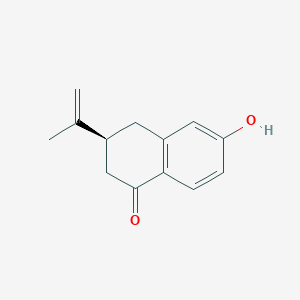
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
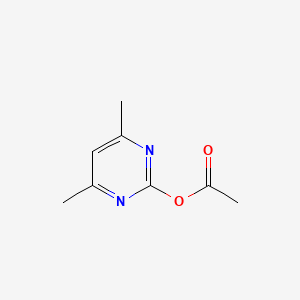
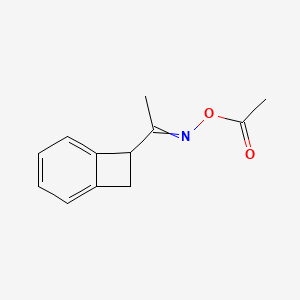
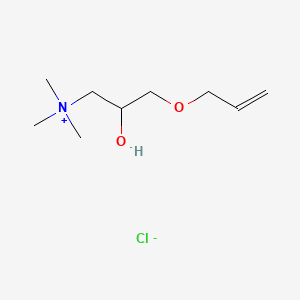
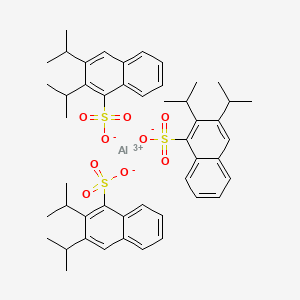
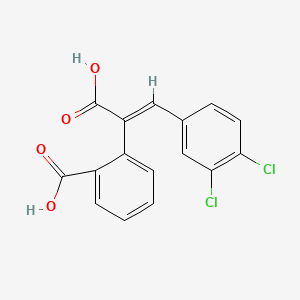
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)
